1-(ethylsulfonyl)-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide
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Overview
Description
1-(Ethylsulfonyl)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide is an organic compound that features a piperidine ring substituted with an ethylsulfonyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide typically involves the following steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the piperidine core through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Carbohydrazide: The final step involves the formation of the carbohydrazide group through a reaction with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Ethylsulfonyl)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The pyrazole moiety can interact with various receptors, modulating their function. The overall effect of the compound is determined by the combined interactions of its functional groups with their respective targets.
Comparison with Similar Compounds
Similar Compounds
1-(Ethylsulfonyl)-3-(3′-fluoro-4-biphenylyl)-4-(hydroxymethyl)-2-azetidinecarbonitrile: This compound features a similar ethylsulfonyl group but differs in the presence of a biphenyl and azetidine moiety.
1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile: This compound also contains an ethylsulfonyl group and a pyrazole moiety but differs in the presence of a pyrrolopyrimidine ring.
Uniqueness
1-(Ethylsulfonyl)-N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a piperidine ring and a pyrazole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-2-27(25,26)23-10-6-9-15(13-23)18(24)22-20-12-16-11-19-21-17(16)14-7-4-3-5-8-14/h3-5,7-8,11-12,15H,2,6,9-10,13H2,1H3,(H,19,21)(H,22,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUAJVQKPPGQNI-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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